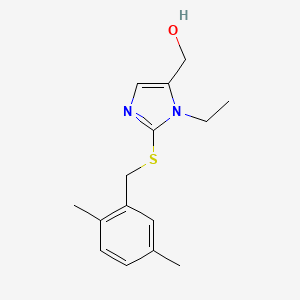

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

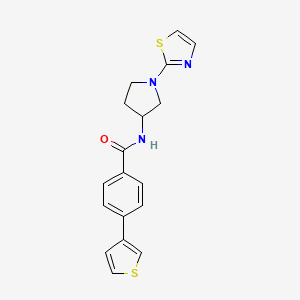

説明

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are key components in many biologically important molecules . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazole ring would be a key feature, and the presence of the dimethylbenzyl group would likely influence the overall structure .Chemical Reactions Analysis

Imidazoles are known to participate in a wide range of chemical reactions . They can act as both nucleophiles and electrophiles, depending on the reaction conditions. The presence of the dimethylbenzyl group could also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .科学的研究の応用

Nucleophilic Reactions

Research shows that compounds similar to (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol exhibit nucleophilic properties. For example, Mlostoń, G. et al. (2008) demonstrated that 1,4,5-trisubstitued 2,3-dihydro-1H-imidazole-2-thiones react with electrophilic reagents via the S- or the N(3)-atom, producing various adducts. These reactions and the resulting products are significant for synthesizing complex molecules in organic chemistry (Mlostoń et al., 2008).

Reactions with Copper Compounds

Compounds containing the thioamido group, which is structurally similar to the compound , have been studied for their reactivity with copper. Devillanova, F. et al. (1978) found that these groups reduce copper(II) to copper(I) in methanol. This kind of reaction is relevant in the study of metal complexes and their potential applications in catalysis and material science (Devillanova & Verani, 1978).

Synthesis of Novel Derivatives

In medicinal chemistry and material science, the synthesis of new compounds with unique properties is crucial. Mabkhot, Y. et al. (2010) described a method to synthesize derivatives incorporating a thieno-[2,3-b]thiophene moiety, which could be relevant for creating novel compounds with potential pharmacological activities (Mabkhot et al., 2010).

Heterogeneous Catalysis

The use of imidazole compounds in heterogeneous catalysis is another significant area of research. Gitis, K. M. et al. (1994) studied the reaction of imidazoles with alcohols in the presence of heterogeneous catalysts like γ-Al2O3 and Y zeolites. This research has implications in developing new catalysts for industrial chemical processes (Gitis et al., 1994).

Carbon Dioxide Fixation

The development of environmentally friendly chemical processes is a priority in modern research. Verma, S. et al. (2017) demonstrated the use of a titanium-based zeolitic thiophene-benzimidazolate framework for synthesizing dimethyl carbonate from methanol and carbon dioxide, highlighting the potential of imidazole derivatives in green chemistry (Verma et al., 2017).

Safety And Hazards

特性

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-4-17-14(9-18)8-16-15(17)19-10-13-7-11(2)5-6-12(13)3/h5-8,18H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZIFEFMQCXTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)

![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)

![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)

![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)